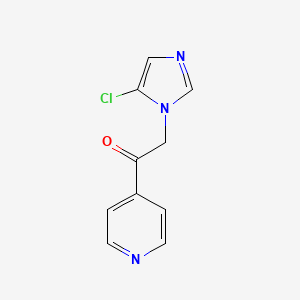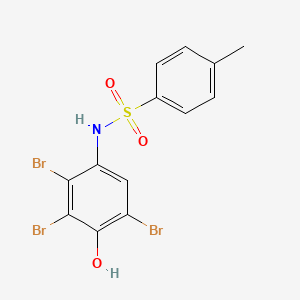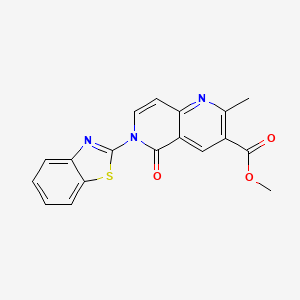![molecular formula C22H27N3O3S B5973535 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a buffer in biological and biochemical experiments. PIPES is a white crystalline powder that is soluble in water and has a molecular weight of 436.55 g/mol.
Mécanisme D'action
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine acts as a buffering agent by maintaining the pH of a solution within a narrow range. It can resist changes in pH caused by the addition of acids or bases. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is effective at maintaining a pH range of 6.1 to 7.5.
Biochemical and Physiological Effects:
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has no known physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is its ability to maintain a stable pH range. It is also effective at low temperatures, making it useful in experiments that require refrigeration. However, 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has a limited pH range and is not effective at pH values outside of 6.1 to 7.5. It is also not recommended for experiments that require a high ionic strength.
Orientations Futures
There are several future directions for the use of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine in scientific research. One area of interest is the development of new 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine derivatives with improved buffering properties. Another area of interest is the use of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine in the development of new drugs and therapies. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has been shown to have anti-inflammatory properties, and it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine involves the reaction of piperazine with 3-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is widely used as a buffer in biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is also used in the synthesis of other chemicals such as peptides and nucleotides.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-16-14-23(15-17-24)20-9-3-1-4-10-20)19-8-7-11-21(18-19)29(27,28)25-12-5-2-6-13-25/h1,3-4,7-11,18H,2,5-6,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZUFUUAGOVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)[3-(piperidin-1-ylsulfonyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)

![1-[2-(4-morpholinyl)ethyl]-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-piperidinone](/img/structure/B5973465.png)



![4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5973496.png)
![methyl N-methyl-N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5973499.png)
![2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5973522.png)
![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5973531.png)

![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)
![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)